Ethyl isovalerate
Overview
Description
Ethyl isovalerate is an organic compound that is the ester formed from ethyl alcohol and isovaleric acid. It is known for its fruity odor and flavor, making it a popular choice in perfumery and as a food additive . The compound has the chemical formula C7H14O2 and a molar mass of 130.18 g/mol .
Mechanism of Action
Target of Action
Ethyl isovalerate is an organic compound that is the ester formed from ethyl alcohol and isovaleric acid . It is primarily used in the food and perfume industry due to its fruity odor and flavor . .
Mode of Action
As an ester, this compound may interact with biological systems through ester hydrolysis, a common reaction where esters are broken down into their constituent alcohol and carboxylic acid . This process can occur under the action of enzymes known as esterases. The resulting compounds, ethyl alcohol and isovaleric acid, may then exert their own biological effects.
Biochemical Pathways
As a metabolite, it may participate in various metabolic processes . The breakdown products of this compound, ethyl alcohol and isovaleric acid, are involved in several biochemical pathways. Ethyl alcohol, also known as ethanol, is metabolized in the liver by alcohol dehydrogenase to acetaldehyde, which is further metabolized to acetic acid. Isovaleric acid is involved in the metabolism of leucine, an essential amino acid .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in the literature. As a small, lipophilic molecule, it is expected to be well-absorbed following oral administration and to distribute widely in the body. As an ester, it is likely to be metabolized via ester hydrolysis, as mentioned above .
Result of Action
This compound is primarily known for its sensory properties, contributing a fruity odor and flavor to various foods and perfumes Ethyl alcohol has well-known effects on the central nervous system, while isovaleric acid may have effects related to its role in leucine metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the rate of ester hydrolysis may be affected by factors such as pH and temperature . Additionally, the sensory properties of this compound, such as its odor and flavor, can be influenced by its concentration and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
. These are carboxylic ester derivatives of fatty acids. Ethyl isovalerate is a very hydrophobic molecule, practically insoluble in water, and relatively neutral .
Cellular Effects
This compound exhibits activity when tested against the HCT116 cell line. It influences the viability of the cells in a dose- and time-dependent manner . It has been found to modify primary root architecture influencing the expression of auxin- and JA-responsive genes, and cell division .
Molecular Mechanism
This compound is an ester. Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .
Temporal Effects in Laboratory Settings
The volatile this compound showed an increasing effect on while the concentration was increased, with strong effect at 100 µM .
Metabolic Pathways
Specific information on the metabolic pathways involving this compound is currently limited. As an ester, it’s likely to be involved in ester metabolism pathways .
Transport and Distribution
Given its hydrophobic nature, it may interact with lipid bilayers and other hydrophobic regions within cells .
Subcellular Localization
Due to its hydrophobic nature, it may localize to hydrophobic regions within cells, such as the lipid bilayer of cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl isovalerate can be synthesized through the esterification reaction between isovaleric acid and ethyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of immobilized lipase enzymes, such as those from Rhizomucor miehei, to catalyze the esterification reaction. This method is advantageous due to its high specificity and efficiency. The reaction is typically carried out in a solvent like n-hexane, and the conditions are optimized using response surface methodology to achieve maximum yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl isovalerate, being an ester, primarily undergoes hydrolysis, transesterification, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce isovaleric acid and ethyl alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in the formation of a different ester.
Reduction: this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or similar reducing agents.
Major Products Formed:
Hydrolysis: Isovaleric acid and ethyl alcohol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohol.
Scientific Research Applications
Ethyl isovalerate has a wide range of applications in scientific research:
Chemistry: Used as a flavoring agent in the study of volatile organic compounds and their interactions.
Biology: Investigated for its role in the production of natural flavors and fragrances by microorganisms.
Medicine: Explored for its potential antifungal properties and its role in the synthesis of bioactive compounds.
Industry: Widely used in the food and beverage industry as a flavoring agent and in the fragrance industry for its fruity scent .
Comparison with Similar Compounds
Ethyl isovalerate can be compared with other esters such as ethyl butyrate, ethyl acetate, and ethyl propionate. These compounds share similar structural features but differ in their chain lengths and functional groups, leading to variations in their odors and applications.
Ethyl Butyrate: Known for its pineapple-like odor and used in flavorings.
Ethyl Acetate: Commonly used as a solvent in nail polish removers and glues.
Ethyl Propionate: Has a fruity odor and is used in flavorings and fragrances .
This compound stands out due to its unique combination of isovaleric acid and ethyl alcohol, giving it a distinct fruity odor that is highly valued in perfumery and flavoring industries.
Properties
IUPAC Name |
ethyl 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-9-7(8)5-6(2)3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXUHEORWJQRHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Record name | ETHYL ISOVALERATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21901 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047057 | |
Record name | Ethyl isovalerate | |
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Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl isovalerate appears as a colorless oily liquid with a strong odor similar to apples. Less dense than water. Vapors heavier than air. May mildly irritate skin and eyes., Liquid, colourless liquid/strong, fruity, vinous, apple-like odour on dilution | |
Record name | ETHYL ISOVALERATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21901 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Butanoic acid, 3-methyl-, ethyl ester | |
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Record name | Ethyl isovalerate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Ethyl isovalerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/202/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
131.00 to 133.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl isovalerate | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
2 mg/mL at 20 °C, soluble in propylene glycol, 1 ml in 350 ml water; miscible with alcohol, most fixed oils | |
Record name | Ethyl isovalerate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030028 | |
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Record name | Ethyl isovalerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/202/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.862-0.866 | |
Record name | Ethyl isovalerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/202/ | |
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CAS No. |
108-64-5 | |
Record name | ETHYL ISOVALERATE | |
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URL | https://cameochemicals.noaa.gov/chemical/21901 | |
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Record name | Ethyl isovalerate | |
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Record name | Ethyl isovalerate | |
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Record name | ETHYL ISOVALERATE | |
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Record name | Butanoic acid, 3-methyl-, ethyl ester | |
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Record name | Ethyl isovalerate | |
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Record name | Ethyl isovalerate | |
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Record name | ETHYL ISOVALERATE | |
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Record name | Ethyl isovalerate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030028 | |
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Melting Point |
-99.3 °C | |
Record name | Ethyl isovalerate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030028 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the characteristic aroma of ethyl isovalerate?
A1: this compound is often described as having a fruity, apple-like aroma, reminiscent of blueberries or pineapple. [, , , , ]
Q2: How does the aroma of this compound compare to its isomers?
A2: Interestingly, while this compound possesses a blueberry or pineapple-like scent, its isomers, such as ethyl valerate and isoamyl acetate, exhibit aromas resembling green apple and banana, respectively. This highlights the significance of molecular structure in determining odor perception. []
Q3: Can this compound be considered a key aroma compound in certain foods and beverages?
A3: Yes, this compound contributes significantly to the aroma profile of various products. In Jura flor-sherry wines, it was identified as a key odorant, alongside other fruity esters, oak-related odorants, and compounds like sotolon. [] Similarly, it plays a crucial role in the aroma of Xiaoqu liquor, along with compounds like ethyl octanoate and acetaldehyde. []
Q4: How does the perception of this compound change with concentration?
A4: Studies on strawberries have shown that while this compound significantly contributes to the aroma of fresh strawberries at lower concentrations, its contribution diminishes as the fruit decays and other compounds become more dominant. []
Q5: Are there any sensory studies on the perception of this compound in wine?
A5: Yes, sensory reconstitution studies on Pinot noir wines from Central Otago, New Zealand, identified this compound as one of the odorants with the highest odor activity values. This suggests its significant contribution to the overall aroma profile of these wines. []
Q6: How does this compound interact with biological systems?
A6: Research on Drosophila melanogaster suggests that this compound interacts with olfactory sensory neurons (OSNs), specifically those expressing the odor receptor Or22a. This interaction plays a crucial role in oviposition behavior, influencing where the flies choose to lay their eggs. []
Q7: Does the presence of the chimeric receptor Or22a-b affect the response to this compound in Drosophila melanogaster?
A7: Yes, flies expressing the Or22a-b chimeric receptor exhibit a higher response to this compound compared to flies expressing Or22a and Or22b individually. This difference highlights the potential for altered neuronal responses due to variations in odorant receptor structure. []
Q8: Can microbial volatile organic compounds (mVOCs), including this compound, influence plant growth?
A8: Research suggests that this compound, along with other mVOCs like isoamyl acetate and 3-methyl-1-butanol, can positively impact the growth and development of plants like Arabidopsis thaliana and Nicotiana benthamiana, as well as agave species. This highlights the potential application of these compounds, including this compound, in sustainable agriculture, particularly in arid and semi-arid regions. []
Q9: What is the molecular formula and weight of this compound?
A9: The molecular formula of this compound is C7H14O2, and its molecular weight is 130.18 g/mol. []
Q10: How has the structure of this compound been studied?
A10: Structural studies using microwave spectroscopy and quantum chemical calculations have provided detailed insights into the conformation and geometry of this compound. []
Q11: Can this compound be synthesized enzymatically?
A11: Yes, this compound can be synthesized through an esterification reaction between isovaleric acid and ethanol. This reaction can be effectively catalyzed by immobilized lipase from Rhizomucor miehei (Lipozyme IM-20). []
Q12: Are there other methods for the enzymatic synthesis of this compound?
A12: Yes, research has demonstrated the successful synthesis of this compound using Candida rugosa lipase immobilized in gelatin microemulsion-based organogels. This method also explored the reusability of the immobilized enzyme for multiple reaction cycles. [] Additionally, Candida rugosa lipase immobilized on magnetic nanoparticles has also shown promise as a catalyst for this compound synthesis. This method offers advantages such as increased enzyme stability and the potential for easy separation using an external magnet. []
Q13: What factors influence the enzymatic synthesis of this compound?
A13: Several factors, including the enzyme/substrate ratio (E/S), substrate concentration, incubation time, and temperature, significantly affect the yield of this compound during enzymatic synthesis. []
Q14: What are some important physicochemical properties of this compound?
A14: Research has focused on characterizing several physicochemical properties of this compound, including its densities, viscosities, refractive indices, and surface tensions, over a range of temperatures. These properties are crucial for understanding its behavior in various applications, particularly in the food and fragrance industries. [, ]
Q15: How is this compound typically analyzed?
A15: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique used for identifying and quantifying this compound in various matrices, including food and beverages. [, , , , , , , , , , ]
Q16: What are some extraction techniques used to isolate this compound for analysis?
A16: Headspace solid-phase microextraction (HS-SPME) and solvent-assisted flavor evaporation (SAFE) are two techniques commonly employed for extracting volatile compounds like this compound from complex matrices like food and beverages. [, , , ]
Q17: How is the odor activity value (OAV) of this compound determined?
A17: The OAV, which indicates a compound's potential contribution to overall aroma, is calculated by dividing its concentration by its odor threshold in a specific medium, typically water. [, ]
Q18: What are the primary applications of this compound?
A18: this compound finds widespread use as a flavoring agent in the food industry, imparting fruity notes to various products. [, , ] It's also a valuable fragrance ingredient in perfumes and cosmetics. [, , , , ]
Q19: How does the presence of this compound impact the quality of fermented products?
A19: In Chinese rice-based Baijiu, specifically Qingya-flavored Baijiu, this compound is among the key compounds contributing to its desirable aroma profile. [] Similarly, it plays a role in the aroma of Jinhua ham, where its concentration varies depending on the grade of the ham, influencing its overall sensory quality. []
Q20: Can this compound serve as a marker for authenticity in certain products?
A20: In traditional Bulgarian grape and plum brandies, the presence and concentration of this compound, along with other esters, higher alcohols, and terpenes, can be used to assess their authenticity and differentiate them based on their origin and production methods. []
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